
4-cyano-N-cyclopropylpyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-N-cyclopropylpyridine-2-sulfonamide is a chemical compound with the molecular formula C9H9N3O2S and a molecular weight of 223.25 g/mol . This compound features a sulfonamide group, a cyano group, and a cyclopropyl group attached to a pyridine ring. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties .
Méthodes De Préparation
The synthesis of 4-cyano-N-cyclopropylpyridine-2-sulfonamide typically involves the reaction of 4-cyanopyridine with cyclopropylamine and a sulfonyl chloride derivative. The reaction conditions often include the use of organic or inorganic bases to facilitate the formation of the sulfonamide bond . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
4-Cyano-N-cyclopropylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions include sulfonic acids, amines, and halogenated pyridine derivatives .
Applications De Recherche Scientifique
4-Cyano-N-cyclopropylpyridine-2-sulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-cyano-N-cyclopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like carbonic anhydrase by mimicking the structure of the enzyme’s natural substrate . This inhibition can lead to various pharmacological effects, such as diuresis and antibacterial activity .
Comparaison Avec Des Composés Similaires
4-Cyano-N-cyclopropylpyridine-2-sulfonamide can be compared with other sulfonamide derivatives and cyano-containing compounds:
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
4-Cyanopyridine: A compound with similar cyano and pyridine groups but lacking the sulfonamide functionality.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its combination of the cyano, cyclopropyl, and sulfonamide groups, which confer distinct chemical reactivity and potential pharmacological activities .
Propriétés
Formule moléculaire |
C9H9N3O2S |
|---|---|
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
4-cyano-N-cyclopropylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H9N3O2S/c10-6-7-3-4-11-9(5-7)15(13,14)12-8-1-2-8/h3-5,8,12H,1-2H2 |
Clé InChI |
UZOBJVVSOIDBSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NS(=O)(=O)C2=NC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


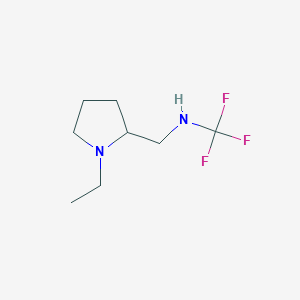
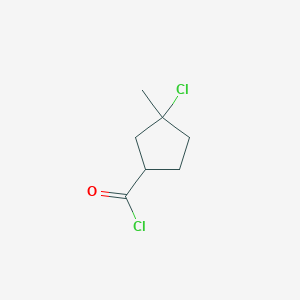
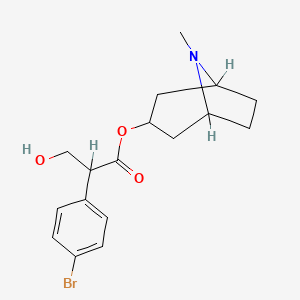

![2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B13947166.png)
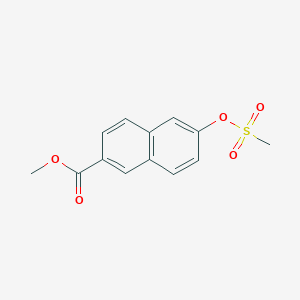



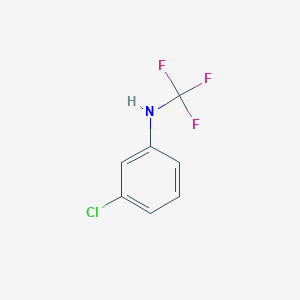
![7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13947200.png)
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13947206.png)


